molecular formula C6H9N3O2 B13566429 3-(2-amino-1H-imidazol-4-yl)propanoic acid

3-(2-amino-1H-imidazol-4-yl)propanoic acid

Cat. No.: B13566429
M. Wt: 155.15 g/mol
InChI Key: HJTNPVMMYKBUPQ-UHFFFAOYSA-N
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Description

3-(2-amino-1H-imidazol-4-yl)propanoic acid is a chemical compound with the molecular formula C6H9N3O2 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-amino-1H-imidazol-4-yl)propanoic acid typically involves the reaction of imidazole derivatives with appropriate reagents. One common method is the reaction of 2-amino-1H-imidazole-4-carboxylic acid with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal salt, and requires specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization, filtration, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-amino-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce imidazole-4-propanol.

Scientific Research Applications

3-(2-amino-1H-imidazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-amino-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and imidazole ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1H-imidazole-4-carboxylic acid
  • 1H-imidazole-4-propanoic acid
  • 2-amino-1H-imidazole-4-propanol

Uniqueness

3-(2-amino-1H-imidazol-4-yl)propanoic acid is unique due to its specific structure, which combines the properties of both imidazole and propanoic acid. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-(2-amino-1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2/c7-6-8-3-4(9-6)1-2-5(10)11/h3H,1-2H2,(H,10,11)(H3,7,8,9)

InChI Key

HJTNPVMMYKBUPQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)N)CCC(=O)O

Origin of Product

United States

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